molecular formula C8H8N4O2 B8228021 Methyl 9-methyl-9H-purine-6-carboxylate

Methyl 9-methyl-9H-purine-6-carboxylate

Cat. No.: B8228021
M. Wt: 192.17 g/mol
InChI Key: VEFLQBPLCYNBOO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 9-methyl-9H-purine-6-carboxylate typically involves the functionalization of specific purine derivatives. One common synthetic route includes the esterification of 9-methyl-9H-purine-6-carboxylic acid with methanol in the presence of a catalyst . The reaction conditions often require a controlled temperature and pH to ensure the desired product yield. Industrial production methods may involve similar chemical reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability .

Comparison with Similar Compounds

Methyl 9-methyl-9H-purine-6-carboxylate can be compared with other purine derivatives, such as:

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Guanine: Another purine base present in nucleic acids.

    Caffeine: A methylated purine derivative with stimulant properties.

Biological Activity

Methyl 9-methyl-9H-purine-6-carboxylate is a purine derivative that has garnered attention in biological research due to its potential pharmacological properties. This article examines its biological activity, mechanisms of action, and comparative analysis with similar compounds, supported by data tables and relevant case studies.

The biological activity of this compound primarily revolves around its interaction with specific enzymes and receptors. The compound may act as an inhibitor or activator of these molecular targets, influencing various cellular processes. Notably, it has been observed to inhibit enzymes involved in nucleotide metabolism, which can significantly affect cellular proliferation and apoptosis pathways.

Biological Activities

Research indicates several key biological activities associated with this compound:

  • Antitumor Properties : The compound has shown promise in preclinical studies for its antitumor effects, particularly against certain cancer cell lines. It may induce apoptosis in tumor cells through the modulation of key signaling pathways .
  • Modulation of Enzymatic Activity : By inhibiting specific enzymes, this compound can alter metabolic pathways critical for cell survival and proliferation.
  • Potential Neuroprotective Effects : Some studies suggest that derivatives of this compound may have neuroprotective properties, potentially beneficial in conditions such as ischemia .

Comparative Analysis with Similar Compounds

This compound can be compared with other purine derivatives to highlight its unique properties:

Compound NameStructure FeaturesBiological Activity
This compoundEster functional group enhances lipophilicityAntitumor, enzyme modulation
9H-purine-6-carboxylic acidCarboxylic acid groupAntitumor properties
Methyl 1H-purine-6-carboxylateSimilar structure but different reactivityVariable biological activity

This table illustrates how the ester group in this compound contributes to its distinct chemical reactivity and solubility compared to its analogs.

Case Studies and Research Findings

  • Antitumor Activity : A study on the effects of this compound on glioma cells demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation. The mechanism involved the induction of apoptosis marked by PARP and CASP3 cleavage .
  • Enzyme Interaction Studies : Investigations into the interaction of this compound with adenosine receptors revealed that it could effectively modulate receptor activity, which is crucial for developing treatments targeting neurological disorders .
  • Inflammation Modulation : Research indicated that derivatives of this compound could inhibit nitric oxide production in macrophages, suggesting a role in inflammatory responses. This was linked to the suppression of the NF-kB signaling pathway, which is pivotal in regulating inflammatory cytokines .

Properties

IUPAC Name

methyl 9-methylpurine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-12-4-11-5-6(8(13)14-2)9-3-10-7(5)12/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFLQBPLCYNBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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